
5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and hypnotic effects. Additionally, it may interact with other signaling pathways involved in cellular proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: This compound shares a similar benzodiazepine core structure but differs in the substitution pattern.
5-amino-2,5-dihydro-1H-benzo[b]azepines: These compounds have a similar heterocyclic framework but differ in the degree of saturation and substitution.
Uniqueness
5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for the development of new therapeutic agents and materials .
Biological Activity
5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.203 g/mol
- CAS Number : 65533-75-7
Synthesis
The synthesis of this compound typically involves the condensation of o-phenylenediamine with ethyl acetoacetate. This method allows for the formation of the benzodiazepine structure through a cyclization reaction that incorporates an amine group at the 5-position .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anticancer properties. For example, a study on various benzodiazepine derivatives indicated selective cytotoxicity against prostate cancer cells (PC-3), with some compounds reducing cell viability to as low as 13.75% at a concentration of 20 µM . This suggests that this compound and its derivatives may serve as potential candidates for cancer therapy.
Antimicrobial Activity
The antimicrobial activity of benzodiazepine derivatives has also been extensively studied. Compounds similar to this compound showed bacteriostatic effects against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 4 mg/mL. These compounds were found to be synergistic when combined with other antibiotics .
GABA(A) Receptor Modulation
Benzodiazepines are well-known for their interaction with GABA(A) receptors. Research has shown that various benzodiazepine derivatives can act as agonists or inverse agonists at these receptors, influencing phasic and tonic inhibition in neuronal cultures. The specific effects of this compound on GABA(A) receptor populations remain to be fully elucidated but are critical for understanding its potential as a therapeutic agent in neurological disorders .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of a substituted o-phenylenediamine precursor with a ketone or ester under acidic or basic conditions. For example, alkylation of the benzodiazepine core can be achieved using ethyl bromide or benzyl chloride under liquid-solid phase-transfer conditions. Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like dialkylated derivatives .
- Optimization : Use design-of-experiments (DoE) to vary catalyst concentration, reaction time, and solvent polarity. Characterize intermediates via 1H/13C NMR to confirm regioselectivity .
Q. How can the purity of this compound be assessed, and what purification techniques are recommended?
- Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Compare retention times against certified reference standards.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively removes impurities. For persistent byproducts (e.g., dialkylated derivatives), preparative HPLC is advised .
Q. What spectroscopic and crystallographic methods are used for structural elucidation?
- Spectroscopy : 1H NMR (in DMSO-d6) reveals amine proton signals at δ 6.8–7.2 ppm and carbonyl peaks at ~170 ppm in 13C NMR. IR spectroscopy confirms N-H stretches (~3350 cm−1) and C=O vibrations (~1650 cm−1).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral angles. Hydrogen bonding networks can be analyzed using Olex2 or Mercury .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkylation reactions in 1,5-benzodiazepin-2-one derivatives?
- Mechanism : Alkylation occurs preferentially at the N1 position due to steric hindrance at N5 and resonance stabilization of the intermediate. For example, ethyl bromide reacts with the deprotonated amine at N1 under basic conditions (K2CO3, DMF). Prolonged reaction times or excess alkylating agents lead to O-alkylation of hydroxyl groups, forming dialkylated products. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity .
Q. How can computational chemistry aid in predicting the physicochemical properties and reactivity of this compound?
- Approach : Use Gaussian or ORCA software for DFT calculations to optimize molecular geometry and compute electrostatic potential maps. Molecular docking (AutoDock Vina) evaluates binding affinity to GABAA receptors, leveraging InChIKey-derived 3D structures (e.g., KPOKLIRNGJBGBL from ). Predict logP and solubility via COSMO-RS .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Troubleshooting :
- Yield Discrepancies : Replicate reactions under inert atmospheres (N2) to exclude moisture/O2 sensitivity. Verify reagent purity via elemental analysis.
- Spectral Variations : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For crystallographic inconsistencies (e.g., bond lengths), re-refine data with SHELXL using higher-resolution datasets .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
- SAR Framework :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at C7 to enhance metabolic stability.
- Side Chain Engineering : Replace the 5-amino group with acetyl or propyl substituents to modulate lipophilicity.
- Pharmacological Testing : Assess GABAA receptor binding (radioligand assays) and pharmacokinetics (microsomal stability) .
Properties
CAS No. |
65533-75-7 |
---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-12-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4H,5-6,10H2,(H,11,13) |
InChI Key |
WCUJEIJYLUNNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)N |
Origin of Product |
United States |
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